molecular formula C6H11NO4 B6589895 4-methoxy-2-(methylamino)-4-oxobutanoic acid CAS No. 98549-12-3

4-methoxy-2-(methylamino)-4-oxobutanoic acid

Cat. No. B6589895
CAS RN: 98549-12-3
M. Wt: 161.2
InChI Key:
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Description

4-Methoxy-2-(methylamino)-4-oxobutanoic acid, also known as 4-MEO-MAA, is a synthetic organic compound that has been used in laboratory experiments and research studies. It is a derivative of 4-methoxy-2-amino-butanoic acid (MABA) and is a member of the amino acid family. 4-MEO-MAA has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

4-methoxy-2-(methylamino)-4-oxobutanoic acid has a wide range of applications in scientific research. It has been used in studies to investigate the mechanism of action of various drugs, to study the biochemical and physiological effects of drugs, and to study the structure of proteins. It has also been used to study the structure and function of enzymes, to study the effects of drugs on the nervous system, and to study the pharmacokinetics of drugs.

Mechanism of Action

The mechanism of action of 4-methoxy-2-(methylamino)-4-oxobutanoic acid is not yet fully understood. However, it is believed to act as an agonist of certain neurotransmitters, including serotonin, dopamine, and norepinephrine. It is also believed to interact with certain receptors, such as G-protein coupled receptors, to produce its effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methoxy-2-(methylamino)-4-oxobutanoic acid are not yet fully understood. However, it is known to affect the levels of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It is also believed to affect the activity of certain enzymes, such as monoamine oxidase, and to affect the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

The use of 4-methoxy-2-(methylamino)-4-oxobutanoic acid in laboratory experiments has several advantages. It is easy to synthesize in a laboratory setting, and it is relatively inexpensive. Additionally, it is a stable compound that can be stored for long periods of time without degradation. The main limitation of using 4-methoxy-2-(methylamino)-4-oxobutanoic acid in laboratory experiments is that the mechanism of action is not yet fully understood, so it is difficult to predict the effects of the compound.

Future Directions

The potential of 4-methoxy-2-(methylamino)-4-oxobutanoic acid as a research tool is still being explored. Future research may focus on further elucidating the mechanism of action of 4-methoxy-2-(methylamino)-4-oxobutanoic acid, exploring its potential applications in drug design and development, investigating its effects on various biochemical and physiological processes, and studying its potential toxicological effects. Additionally, further research may focus on developing methods for synthesizing 4-methoxy-2-(methylamino)-4-oxobutanoic acid more efficiently and cost-effectively.

Synthesis Methods

4-methoxy-2-(methylamino)-4-oxobutanoic acid can be synthesized in a laboratory setting using the reaction of MABA with methyl iodide. This reaction produces the desired product with a yield of up to 70% depending on the reaction conditions. The reaction is typically carried out at room temperature, and the product is purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-methoxy-2-(methylamino)-4-oxobutanoic acid can be achieved through a multi-step process involving the protection of functional groups, formation of key intermediates, and subsequent deprotection and functional group manipulation.", "Starting Materials": [ "4-methoxy-2-butanone", "methylamine", "diethyl malonate", "sodium ethoxide", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "sodium bicarbonate", "ethanol", "water" ], "Reaction": [ "Step 1: Protection of the carbonyl group in 4-methoxy-2-butanone with acetic anhydride and sodium bicarbonate to form the corresponding acetal.", "Step 2: Alkylation of the acetal with methylamine in ethanol to form the corresponding imine.", "Step 3: Hydrolysis of the imine with hydrochloric acid to form the corresponding amine.", "Step 4: Protection of the amine with diethyl malonate and sodium ethoxide to form the corresponding diethyl malonate ester.", "Step 5: Deprotection of the carbonyl group in the diethyl malonate ester with sodium hydroxide to form the corresponding carboxylic acid.", "Step 6: Decarboxylation of the carboxylic acid with heat to form 4-methoxy-2-(methylamino)-4-oxobutanoic acid." ] }

CAS RN

98549-12-3

Product Name

4-methoxy-2-(methylamino)-4-oxobutanoic acid

Molecular Formula

C6H11NO4

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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